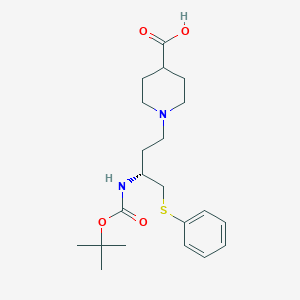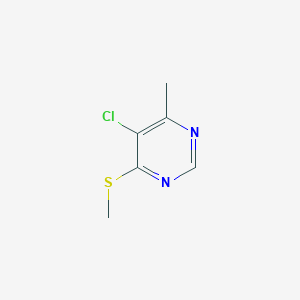
(R)-1-(3-((Tert-butoxycarbonyl)amino)-4-(phenylthio)butyl)piperidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(3-((Tert-butoxycarbonyl)amino)-4-(phenylthio)butyl)piperidine-4-carboxylic acid is a complex organic compound featuring a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and a phenylthio group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-((Tert-butoxycarbonyl)amino)-4-(phenylthio)butyl)piperidine-4-carboxylic acid typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Boc-Protected Amino Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group during subsequent reactions. This is usually achieved using Boc anhydride in the presence of a base.
Attachment of the Phenylthio Group: The phenylthio group is introduced via nucleophilic substitution reactions, often using thiophenol and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The phenylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine.
Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Trifluoroacetic acid (TFA) is often employed for Boc deprotection.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Free amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, ®-1-(3-((Tert-butoxycarbonyl)amino)-4-(phenylthio)butyl)piperidine-4-carboxylic acid serves as a versatile intermediate for the construction of more complex molecules. Its protected amino group allows for selective reactions without interference.
Biology
This compound can be used in the synthesis of biologically active molecules, including potential drug candidates. The presence of the piperidine ring and the phenylthio group can impart significant biological activity.
Medicine
In medicinal chemistry, derivatives of this compound may exhibit pharmacological properties, making it a valuable scaffold for drug development.
Industry
In the pharmaceutical industry, this compound can be used in the synthesis of active pharmaceutical ingredients (APIs) and other complex organic molecules.
Mecanismo De Acción
The mechanism of action of ®-1-(3-((Tert-butoxycarbonyl)amino)-4-(phenylthio)butyl)piperidine-4-carboxylic acid depends on its specific application. In general, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The Boc-protected amino group can be deprotected to reveal a free amine, which can then participate in various biochemical interactions.
Comparación Con Compuestos Similares
Similar Compounds
®-1-(3-Amino-4-(phenylthio)butyl)piperidine-4-carboxylic acid: Similar structure but without the Boc protection.
®-1-(3-((Tert-butoxycarbonyl)amino)-4-(methylthio)butyl)piperidine-4-carboxylic acid: Similar structure with a methylthio group instead of a phenylthio group.
Uniqueness
The presence of the Boc-protected amino group in ®-1-(3-((Tert-butoxycarbonyl)amino)-4-(phenylthio)butyl)piperidine-4-carboxylic acid provides a unique advantage in synthetic chemistry, allowing for selective reactions and protecting the amino group from unwanted side reactions. The phenylthio group also imparts distinct chemical properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C21H32N2O4S |
|---|---|
Peso molecular |
408.6 g/mol |
Nombre IUPAC |
1-[(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylsulfanylbutyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C21H32N2O4S/c1-21(2,3)27-20(26)22-17(15-28-18-7-5-4-6-8-18)11-14-23-12-9-16(10-13-23)19(24)25/h4-8,16-17H,9-15H2,1-3H3,(H,22,26)(H,24,25)/t17-/m1/s1 |
Clave InChI |
SXXBOMYDTWGMGV-QGZVFWFLSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@H](CCN1CCC(CC1)C(=O)O)CSC2=CC=CC=C2 |
SMILES canónico |
CC(C)(C)OC(=O)NC(CCN1CCC(CC1)C(=O)O)CSC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-fluoro-N-[3-(4-fluorophenyl)phenyl]benzenesulfonamide](/img/structure/B14910440.png)




![4-hydroxy-3-[7-(4-hydroxy-3-nitrophenyl)-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl]-6-methyl-2H-pyran-2-one](/img/structure/B14910462.png)







![3-Bromopyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B14910501.png)
